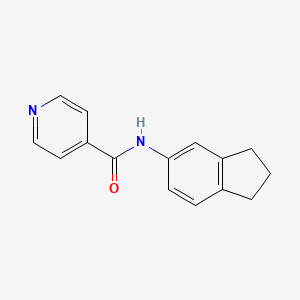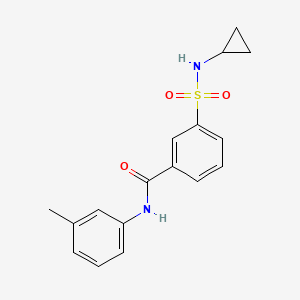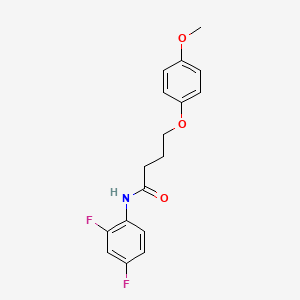
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, which increases the receptor's sensitivity to glutamate.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of the neurotransmitter GABA in the hippocampus, which is involved in learning and memory. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide also reduces the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its cognitive enhancing effects. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR4, which allows for precise modulation of the receptor's activity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the development of more potent and selective modulators of mGluR4, which may have improved therapeutic properties. Additionally, the role of mGluR4 in other physiological and pathological processes, such as pain and addiction, warrants further investigation.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with 4-bromopyridine in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and anxiety disorders. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-6-8-16-9-7-12)17-14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHXHAVLMDQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)



![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)

![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)